3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde
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Overview
Description
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde is a chemical compound that belongs to the class of pyrazolidines. These compounds are characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a 4-methylphenyl group and a carbaldehyde group attached to the pyrazolidine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and other additives may also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically employed.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)pyrazolidine-4-carboxylic acid.
Reduction: 3-(4-Methylphenyl)pyrazolidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazolidine ring may also interact with various enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)pyrazole
- 3-(4-Methylphenyl)pyrazolidine
- 3-(4-Methylphenyl)pyrazolidine-4-carboxylic acid
Uniqueness
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde is unique due to the presence of both a 4-methylphenyl group and a carbaldehyde group on the pyrazolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)11-10(7-14)6-12-13-11/h2-5,7,10-13H,6H2,1H3 |
InChI Key |
CTGPGBHCOPJUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CNN2)C=O |
Origin of Product |
United States |
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